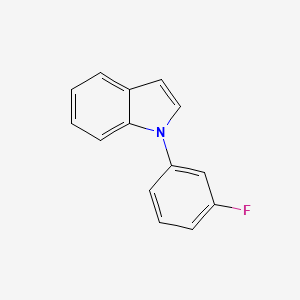![molecular formula C10H17N3O2 B12526915 2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate CAS No. 831217-56-2](/img/structure/B12526915.png)
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate is a chemical compound known for its unique structure and reactivity. This compound belongs to the class of diazonium salts, which are widely used in organic synthesis due to their ability to undergo a variety of chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate typically involves the diazotization of an amine precursor. The process begins with the preparation of the amine, which is then treated with nitrous acid under acidic conditions to form the diazonium salt. The reaction is usually carried out at low temperatures to prevent decomposition of the diazonium compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent quality and yield of the final product.
化学反应分析
Types of Reactions
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with aromatic compounds to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium hydroxide, and primary amines. These reactions are typically carried out in aqueous or alcoholic solvents at low temperatures.
Coupling Reactions: Aromatic compounds with electron-donating groups are often used as coupling partners. The reactions are usually performed in acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an amine.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds, which are often brightly colored.
Reduction Reactions: Corresponding amines.
科学研究应用
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in a wide range of chemical transformations, including the formation of covalent bonds with nucleophilic sites on biomolecules and other substrates.
相似化合物的比较
Similar Compounds
- 2-Diazonio-1-ethoxy-2-(4-methylpentane-1-sulfonyl)ethen-1-olate
- (Z)-2-Diazonio-1-(4-methylphenyl)ethenolate
- (Z)-2-Diazonio-1-{(4S)-2,2-dimethyl-4-[(1Z)-1-propen-1-yl]-1,3-oxazolidin-3-yl}ethenolate
Uniqueness
2-Diazonio-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethen-1-olate is unique due to its specific structural features, such as the oxazolidine ring and the propyl substituent. These structural elements confer distinct reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
831217-56-2 |
|---|---|
分子式 |
C10H17N3O2 |
分子量 |
211.26 g/mol |
IUPAC 名称 |
2-diazo-1-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]ethanone |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-8-7-15-10(2,3)13(8)9(14)6-12-11/h6,8H,4-5,7H2,1-3H3/t8-/m0/s1 |
InChI 键 |
XVBSVYXGBOQQCB-QMMMGPOBSA-N |
手性 SMILES |
CCC[C@H]1COC(N1C(=O)C=[N+]=[N-])(C)C |
规范 SMILES |
CCCC1COC(N1C(=O)C=[N+]=[N-])(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(Pyren-1-YL)phenyl]-N-(pyridin-2-YL)pyridin-2-amine](/img/structure/B12526837.png)
![2-[Methyl(4-nitrosophenyl)amino]ethan-1-ol](/img/structure/B12526842.png)
![1-[2-(5-Ethyl-1,3-thiazol-2-yl)-2,3-dihydro-1H-indol-1-yl]ethan-1-one](/img/structure/B12526845.png)
![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
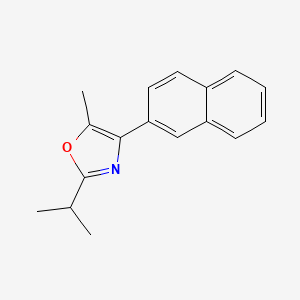
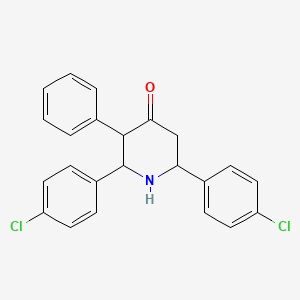
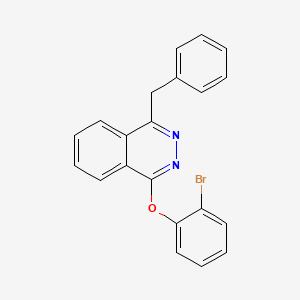
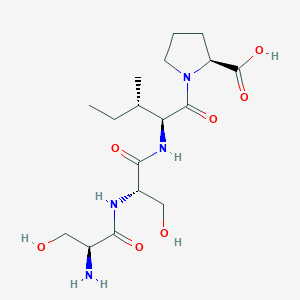
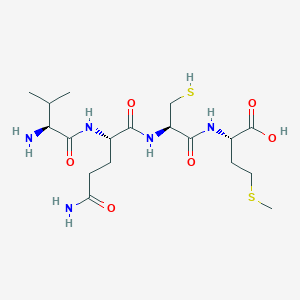
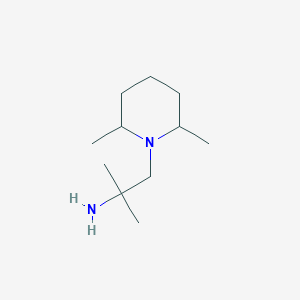
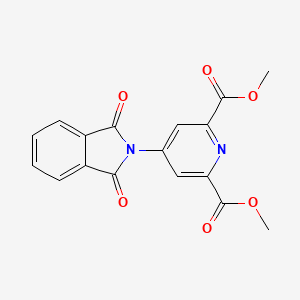
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
